molecular formula C20H11BrCl2N2O2 B11561084 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol

2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol

Cat. No.: B11561084
M. Wt: 462.1 g/mol
InChI Key: UVZWJOPDCCUYSZ-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, a bromophenyl group, and a dichlorophenol moiety, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol typically involves multiple steps, starting with the formation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The bromophenyl group is then introduced via a substitution reaction, followed by the formation of the imino linkage through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nucleophile employed .

Scientific Research Applications

2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • **2-{(E)-[(4-bromophenyl)imino]methyl}phenol
  • **(E)-4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol
  • **(E)-2-(((4-Bromophenyl)imino)methyl)phenol

Uniqueness

The presence of the benzoxazole ring also contributes to its unique electronic properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H11BrCl2N2O2

Molecular Weight

462.1 g/mol

IUPAC Name

2-[[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4,6-dichlorophenol

InChI

InChI=1S/C20H11BrCl2N2O2/c21-13-3-1-11(2-4-13)20-25-17-9-15(5-6-18(17)27-20)24-10-12-7-14(22)8-16(23)19(12)26/h1-10,26H

InChI Key

UVZWJOPDCCUYSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)Br

Origin of Product

United States

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